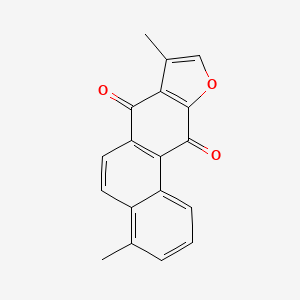
Isotanshinone I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La isotanshinona I tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor para sintetizar otros compuestos bioactivos.
Biología: Los estudios han demostrado su potencial para modular las vías biológicas, particularmente en la inflamación y la apoptosis.
Medicina: Se ha investigado por sus propiedades anticancerígenas, antiinflamatorias y antioxidantes. .
Industria: La isotanshinona I se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de la isotanshinona I implica varios pasos, comenzando con la extracción de la materia prima de la Salvia miltiorrhiza. El proceso incluye:
Extracción: Las raíces de Salvia miltiorrhiza se secan y se muelen hasta obtener un polvo fino. Luego, el polvo se somete a extracción con solventes utilizando etanol o metanol.
Aislamiento: El extracto se concentra y se somete a técnicas cromatográficas para aislar la isotanshinona I.
Purificación: El compuesto aislado se purifica aún más utilizando recristalización u otros métodos de purificación para obtener isotanshinona I pura.
Métodos de Producción Industrial: La producción industrial de la isotanshinona I sigue pasos similares, pero a mayor escala. Se emplean técnicas avanzadas como la extracción con fluidos supercríticos y la cromatografía líquida de alta resolución para mejorar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: La isotanshinona I experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar diferentes derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir la isotanshinona I en su forma de hidroquinona.
Sustitución: Puede experimentar reacciones de sustitución, particularmente en la parte de quinona.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como halógenos y nucleófilos en condiciones suaves a moderadas.
Productos Principales: Los productos principales que se forman a partir de estas reacciones incluyen varios derivados de quinona e hidroquinona, que tienen propiedades farmacológicas distintas .
Mecanismo De Acción
El mecanismo de acción de la isotanshinona I implica varios objetivos y vías moleculares:
Antiinflamatorio: Inhibe el reclutamiento de neutrófilos y promueve la resolución de la inflamación al dirigirse a vías de señalización específicas.
Anticancerígeno: Induce apoptosis y autofagia en células cancerosas al regular el ciclo celular e inhibir la proliferación, la invasión y la metástasis
Comparación Con Compuestos Similares
La isotanshinona I es estructuralmente similar a otras tanshinonas, como la tanshinona I y la tanshinona IIA. Sin embargo, exhibe perfiles farmacológicos únicos:
Tanshinona I: Propiedades antiinflamatorias y anticancerígenas similares, pero difiere en sus objetivos y vías moleculares específicos.
Tanshinona IIA: Conocida por sus beneficios cardiovasculares, particularmente en la protección contra la lesión por isquemia-reperfusión
Compuestos Similares:
- Tanshinona I
- Tanshinona IIA
- Criptotanhinona
- Dihidrotranshinona
La isotanshinona I destaca por su combinación única de actividades antiinflamatorias y anticancerígenas, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
IUPAC Name |
4,8-dimethylnaphtho[2,1-f][1]benzofuran-7,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)18-14(16(13)19)10(2)8-21-18/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKZSUXWBGUGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C4=C(C3=O)C(=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the potential therapeutic benefits of Isotanshinone I in the context of Alzheimer's disease?
A1: [] this compound, a diterpenoid quinone found in Salvia Miltiorrhiza, exhibits promising anti-amyloidogenic properties. Research suggests that it can interact with aromatic amino acids like phenylalanine, which are present in amyloid-β (Aβ) peptides. This interaction may interfere with the π–π stacking interactions that drive the aggregation of Aβ peptides into amyloid fibrils, a hallmark of Alzheimer’s disease. While further investigation is needed, this potential to inhibit amyloid formation makes this compound an interesting candidate for Alzheimer's disease treatment research. []
Q2: Does this compound exhibit anti-inflammatory effects, and if so, what is the underlying mechanism?
A2: [, , ] Yes, both in vitro and in vivo studies suggest that this compound exhibits anti-inflammatory properties. [, , ] While the exact mechanism is still under investigation, studies point towards its ability to modulate the activity of Kupffer cells, a type of macrophage found in the liver. [, , ] Specifically, this compound appears to inhibit the lipopolysaccharide (LPS)-induced activation and proliferation of Kupffer cells, subsequently reducing the production of pro-inflammatory cytokines like TNFα, IL-6, and IL-8. [, , ] This modulation of the inflammatory response suggests a potential therapeutic application of this compound in inflammatory diseases.
Q3: Are there any structural analogs of this compound with improved anti-inflammatory activity?
A3: [] Yes, research on structural analogs of this compound is ongoing, and several derivatives have demonstrated promising anti-inflammatory effects. [] For instance, a methoxy-substituted Tanshinone analog (compound 39 in the cited study) showed a specific ability to accelerate the resolution of inflammation in a zebrafish model without compromising the organism's host defense mechanisms. [] This finding highlights the potential of structure-activity relationship (SAR) studies in identifying this compound derivatives with enhanced therapeutic profiles for inflammatory diseases.
Q4: What analytical techniques are commonly employed to characterize and quantify this compound?
A4: [, ] Various analytical techniques are employed for the characterization and quantification of this compound. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural elucidation. [] For quantification, High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including UV-Vis and mass spectrometry, is frequently used. [] These techniques allow researchers to isolate, identify, and accurately measure the concentration of this compound in complex mixtures and biological samples.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

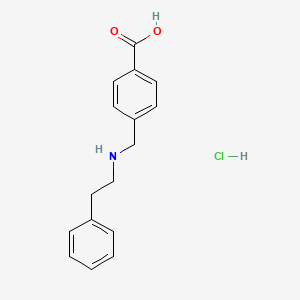

![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2780733.png)
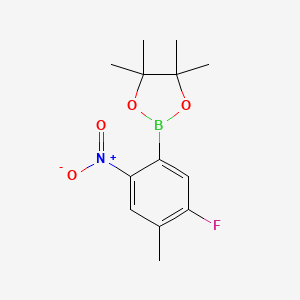
![Dimethyl[methyl({1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl})sulfamoyl]amine](/img/structure/B2780737.png)
![1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2780740.png)

![(2Z)-6-bromo-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2780742.png)
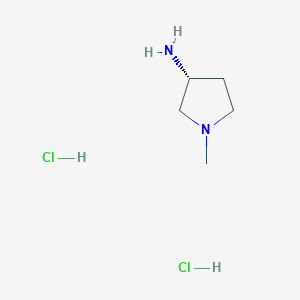
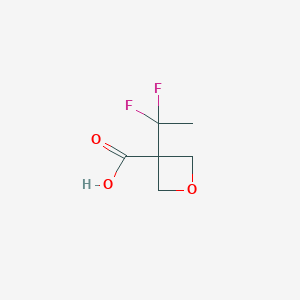
![3-[1-(2-Methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2780747.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2780749.png)
